12-Methyltridecanal-d7

Catalog No.
S12853585
CAS No.
M.F
C14H28O
M. Wt
219.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methyltridecanal-d7

Product Name

12-Methyltridecanal-d7

IUPAC Name

12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal

Molecular Formula

C14H28O

Molecular Weight

219.41 g/mol

InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D

InChI Key

OQWNKUAZQSLNSR-HSNISVEUSA-N

Canonical SMILES

CC(C)CCCCCCCCCCC=O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCCCCCCCCCC=O)C([2H])([2H])[2H]

12-Methyltridecanal-d7 is a deuterated form of 12-methyltridecanal, a fatty aldehyde characterized by its long carbon chain. The compound has the molecular formula C14H21D7OC_{14}H_{21}D_7O and a molecular weight of approximately 219.42 g/mol. It is known for its distinctive odor, reminiscent of cooked meat, and is primarily utilized in flavoring applications. The compound is classified under fatty aldehydes, which are organic compounds with at least twelve carbon atoms in their structure, making it a significant lipid molecule in various biochemical contexts .

Typical of aldehydes:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids.
  • Reduction: The aldehyde group can be reduced to form primary alcohols.
  • Condensation: It may undergo condensation reactions with alcohols or amines to form hemiacetals or imines, respectively.

These reactions are essential for synthesizing derivatives and understanding the compound's reactivity in various chemical environments .

The synthesis of 12-methyltridecanal-d7 typically involves the deuteration of 12-methyltridecanal. Common methods include:

  • Deuteration: This process can be achieved through various techniques such as using deuterated solvents or reagents during the synthesis of 12-methyltridecanal.
  • Fatty Aldehyde Synthesis: Starting from suitable fatty acids or alcohols, the aldehyde can be synthesized via oxidation reactions under controlled conditions.

These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium atoms into the molecular framework .

12-Methyltridecanal-d7 finds applications primarily in flavoring and fragrance industries due to its characteristic meaty aroma. It is used as a flavoring agent in food products to enhance taste profiles, particularly in meat-related flavors. Additionally, its isotopic labeling makes it useful in research settings for tracking metabolic pathways and studying lipid metabolism .

Several compounds share structural similarities with 12-methyltridecanal-d7. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TridecanalC13H26OA straight-chain fatty aldehyde without methyl group
11-MethyltridecanalC14H28OSimilar chain length but different methyl position
13-MethyltridecanalC14H28OAnother positional isomer with distinct properties
DecanalC10H20OShorter carbon chain, used in similar applications

Uniqueness of 12-Methyltridecanal-d7: The presence of a methyl group at the twelfth position differentiates it from other fatty aldehydes. Its deuterated form allows for specific applications in research where isotopic labeling is beneficial for tracing metabolic processes or studying reaction mechanisms .

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Exact Mass

219.257952734 g/mol

Monoisotopic Mass

219.257952734 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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